molecular formula C33H47NO9 B13851600 [(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

Cat. No.: B13851600
M. Wt: 601.7 g/mol
InChI Key: BDDLZZSRQWCCDP-KQAFVEFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Forestine involves complex organic reactions, typically starting from natural sources like Aconitum forrestii Stapf. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Industrial Production Methods

the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes if needed .

Chemical Reactions Analysis

Types of Reactions

Forestine undergoes various chemical reactions, including:

    Oxidation: Forestine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Forestine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Forestine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Aconitine: Another diterpenoid alkaloid found in Aconitum species.

    Mesaconitine: A structurally similar compound with similar biological activities.

    Hypaconitine: Shares similar chemical properties and biological effects.

Uniqueness

Forestine is unique due to its specific molecular structure and the distinct biological activities it exhibits.

Properties

Molecular Formula

C33H47NO9

Molecular Weight

601.7 g/mol

IUPAC Name

[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3/t20?,21-,22-,23?,24?,25-,26?,27?,28-,30-,31+,32+,33?/m0/s1

InChI Key

BDDLZZSRQWCCDP-KQAFVEFWSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34C2[C@H](C(C31)[C@]5(C[C@@H]([C@@]6(CC4C5[C@@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC

Origin of Product

United States

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